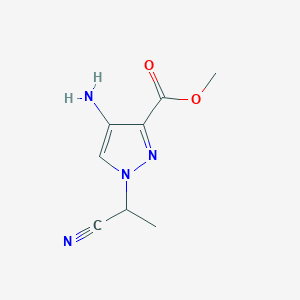![molecular formula C11H12BrIO2 B13066462 3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)
3-[(3-Bromophenyl)methoxy]-4-iodooxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Bromophenyl)methoxy]-4-iodooxolane is an organic compound with the molecular formula C11H12BrIO2 and a molecular weight of 383.02 g/mol . This compound is characterized by the presence of a bromophenyl group, a methoxy group, and an iodooxolane ring. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .
Análisis De Reacciones Químicas
3-[(3-Bromophenyl)methoxy]-4-iodooxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a common method for synthesizing this compound.
Aplicaciones Científicas De Investigación
3-[(3-Bromophenyl)methoxy]-4-iodooxolane is used in various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving molecular interactions and biological pathways.
Medicine: It may be used in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological studies, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
3-[(3-Bromophenyl)methoxy]-4-iodooxolane can be compared with other similar compounds, such as:
3-Bromophenylmethanol: This compound has a similar bromophenyl group but lacks the iodooxolane ring.
4-Iodoanisole: This compound contains an iodine atom and a methoxy group but lacks the bromophenyl group.
3-(3-Bromophenyl)propionic acid: This compound has a bromophenyl group and a carboxylic acid group instead of the iodooxolane ring.
These comparisons highlight the unique structural features of this compound, which contribute to its specific chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12BrIO2 |
|---|---|
Peso molecular |
383.02 g/mol |
Nombre IUPAC |
3-[(3-bromophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12BrIO2/c12-9-3-1-2-8(4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
Clave InChI |
DAFDVYORQDXMHH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CO1)I)OCC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(13S,17R)-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13066389.png)





![4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066410.png)


![(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate](/img/structure/B13066432.png)
![2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13066442.png)
![4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13066443.png)
![5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13066446.png)

